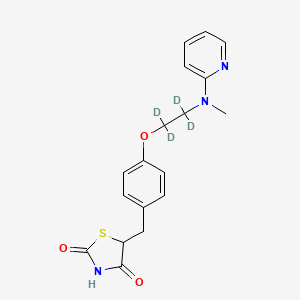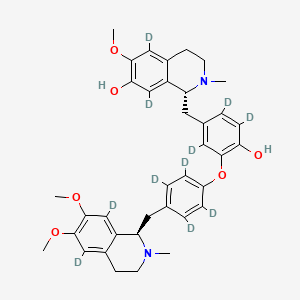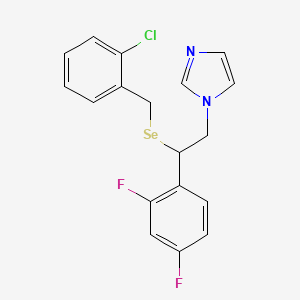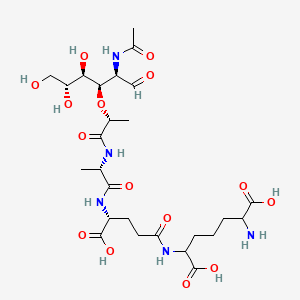
M-TriDAP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-TriDAP, also known as MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid, is a peptidoglycan degradation product predominantly found in Gram-negative bacteria. It is recognized by the intracellular sensors NOD1 (CARD4) and, to a lesser extent, NOD2 (CARD15). Recognition of this compound by these sensors induces a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines such as TNF-α and IL-6 .
準備方法
M-TriDAP is chemically synthesized and provided as a lyophilized powder. The preparation involves dissolving 1 mg of this compound in 1.5 ml of endotoxin-free water, followed by vortexing until completely dissolved. The working concentrations for activation of NOD1 and NOD2 range from 100 ng/ml to 10 µg/ml . Industrial production methods typically involve the synthesis of MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid through a series of chemical reactions that ensure the purity and stability of the compound.
化学反応の分析
M-TriDAP undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.
Common Reagents and Conditions: Typical reagents include acids and bases for pH adjustments, and the reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The primary products formed from these reactions are derivatives of this compound that retain its core structure but have modified functional groups.
科学的研究の応用
M-TriDAP has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptidoglycan degradation and synthesis.
Biology: this compound is utilized to investigate the role of NOD1 and NOD2 in immune responses, particularly in the context of bacterial infections.
Medicine: Research has shown that this compound can modulate immune responses, making it a potential candidate for developing new immunotherapies.
Industry: This compound is used in the development of diagnostic tools and assays to detect bacterial infections
作用機序
The mechanism of action of M-TriDAP involves its recognition by the intracellular sensors NOD1 and NOD2. Upon recognition, a signaling cascade is initiated, involving the serine/threonine kinase RIP2 (RICK, CARDIAK), which interacts with IKK. This interaction leads to the activation of NF-κB, resulting in the production of inflammatory cytokines such as TNF-α and IL-6 .
類似化合物との比較
M-TriDAP is unique due to its dual recognition by both NOD1 and NOD2 sensors. Similar compounds include:
Muramyl Dipeptide (MDP): Recognized primarily by NOD2.
Tri-DAP: Recognized primarily by NOD1.
特性
分子式 |
C26H43N5O15 |
|---|---|
分子量 |
665.6 g/mol |
IUPAC名 |
2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminoheptanedioic acid |
InChI |
InChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1 |
InChIキー |
VMWCJJZYTQZDJQ-IWAOCOHZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
正規SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
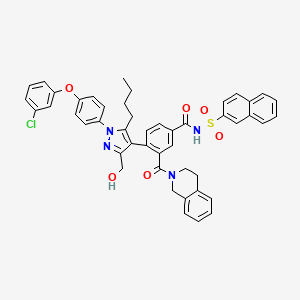
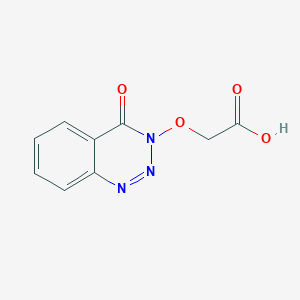
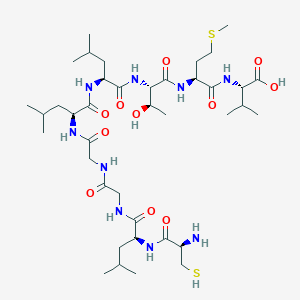
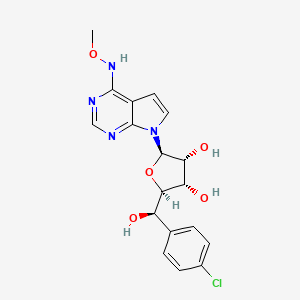

![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
